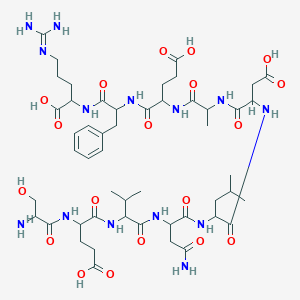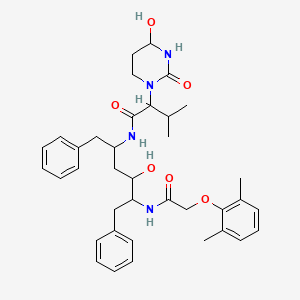
Lopinavir Metabolite M-3/M-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lopinavir Metabolite M-3/M-4 is a major metabolite of the HIV-1 protease inhibitor, Lopinavir. This compound is primarily used in research settings to understand the pharmacokinetics and pharmacodynamics of Lopinavir, which is commonly used in combination with Ritonavir to treat HIV-1 infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lopinavir Metabolite M-3/M-4 involves multiple steps, starting from the parent compound, Lopinavir. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups to the parent compound.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Purification: Use of chromatographic techniques to isolate the desired metabolite.
Industrial Production Methods
Industrial production of this compound is less common due to its primary use in research. the methods used in laboratory settings can be scaled up for industrial production, involving large-scale reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lopinavir Metabolite M-3/M-4 undergoes several types of chemical reactions, including:
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are used to study the metabolic pathways and pharmacological effects of the parent compound .
Scientific Research Applications
Lopinavir Metabolite M-3/M-4 has several scientific research applications, including:
Chemistry: Used to study the metabolic pathways and chemical properties of Lopinavir.
Biology: Used to understand the biological effects and interactions of Lopinavir in cellular systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to optimize the therapeutic use of Lopinavir.
Industry: Used in the development of analytical methods for the detection and quantification of Lopinavir and its metabolites
Mechanism of Action
Lopinavir Metabolite M-3/M-4 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. The metabolite binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The molecular targets and pathways involved include the HIV-1 protease enzyme and the associated viral replication machinery .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lopinavir Metabolite M-3/M-4 include:
Lopinavir Metabolite M-1: Another major metabolite of Lopinavir with similar inhibitory effects on HIV-1 protease.
Ritonavir: Often used in combination with Lopinavir to enhance its bioavailability and antiviral activity.
Saquinavir: Another HIV-1 protease inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Lopinavir. Its study provides valuable insights into the metabolism and optimization of HIV-1 protease inhibitors .
Properties
IUPAC Name |
N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHMHYHYDFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
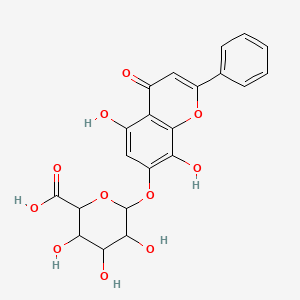
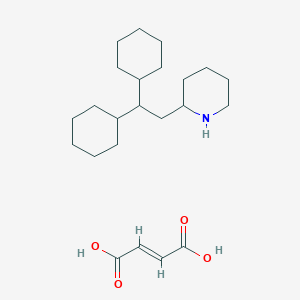

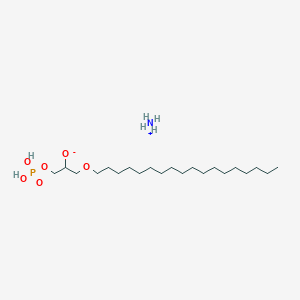
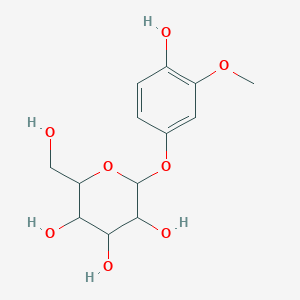
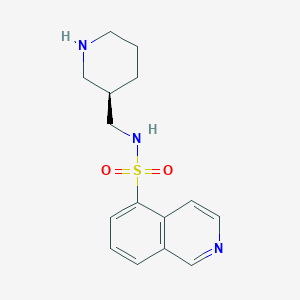

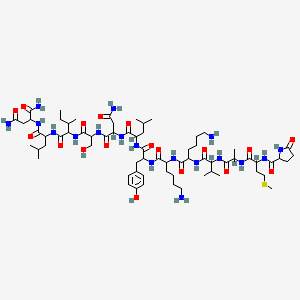
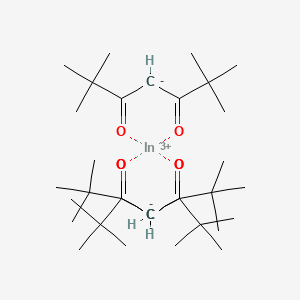
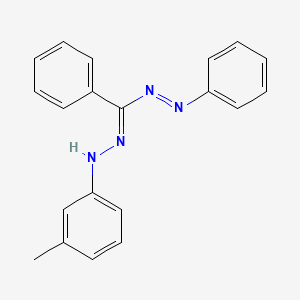

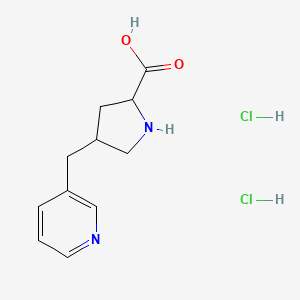
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
